REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:13])([CH3:12])[CH3:11])=[CH:6][CH:5]=1.[Cl:14][C:15]([Cl:19])([Cl:18])[C:16]#[N:17]>CCOCC>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([O:13][C:16](=[NH:17])[C:15]([Cl:19])([Cl:18])[Cl:14])([CH3:11])[CH3:12])=[CH:8][CH:9]=1.[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([OH:13])([CH3:11])[CH3:12])=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.63 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)(C)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
112 μL
|
Type
|
reactant
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 3 h at 0° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Then all volatiles were removed
|
Type
|
ADDITION
|
Details
|
pentane (1 ml) and MeOH (4.74 μl) were added
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration of the filtrate
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C)(C)OC(C(Cl)(Cl)Cl)=N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |